tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate
Description
tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate is a pyridine-based derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) carbamate at position 2 and a tert-butoxycarbonyloxy group at position 4 of the pyridine ring. This compound is structurally distinguished by its bulky substituents, which confer unique steric and electronic properties. Such derivatives are commonly employed as intermediates in organic synthesis, particularly in peptide coupling, prodrug design, or as protective groups for amines and hydroxyl functionalities. The Boc group is renowned for its stability under basic conditions and selective cleavage under acidic conditions, making this compound valuable in multi-step synthetic pathways .
Properties
IUPAC Name |
tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl] carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-14(2,3)21-12(18)17-11-9-10(7-8-16-11)20-13(19)22-15(4,5)6/h7-9H,1-6H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAILNJLVNDNSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate typically involves the reaction of pyridine derivatives with tert-butyl chloroformate and tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the functional groups present. These interactions can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate with analogous pyridine-carbamate derivatives, focusing on structural variations, physicochemical properties, and applications.
Substituent Effects on Reactivity and Stability
Key Observations :
- Steric and Electronic Effects: The dual Boc groups in the target compound increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to chloro or iodo derivatives (e.g., HB239-1, ). However, the Boc-oxy group may act as a leaving group under acidic conditions, unlike inert substituents like methoxy or cyano .
- Stability: Boc-protected derivatives exhibit superior stability in neutral/basic conditions compared to hydroxyl- or amino-substituted analogs (e.g., HB224-1, ), which may require protective handling.
- Synthetic Utility : Chloro and iodo analogs (e.g., HB239-1, ) are preferred for cross-coupling reactions, while the target compound’s Boc groups are more suited for sequential deprotection strategies in multi-step syntheses.
Physicochemical Properties and Pricing
Analysis :
- The target compound’s low solubility in polar solvents aligns with its bulky Boc substituents, necessitating the use of DMF or dichloromethane in reactions.
- Pricing trends suggest that Boc-protected pyridine derivatives are consistently priced at ~$400–500 per gram, reflecting their specialized synthetic utility .
Biological Activity
tert-Butyl 4-(tert-butoxycarbonyloxy)pyridin-2-ylcarbamate (CAS: 1823808-67-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
- Molecular Formula: C₁₅H₂₂N₂O₅
- Molecular Weight: 310.35 g/mol
- IUPAC Name: tert-butyl (4-((tert-butoxycarbonyl)oxy)pyridin-2-yl)carbamate
- Purity: 95% .
The biological activity of this compound is primarily attributed to its role as a carbamate derivative, which can influence various biochemical pathways. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity: Many carbamate derivatives act as inhibitors for enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission.
- Antioxidant Properties: Some studies suggest that these compounds can reduce oxidative stress by scavenging free radicals.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cellular models. For instance:
- Neuroprotective Effects: Similar compounds have shown the ability to protect neuronal cells from apoptosis induced by amyloid-beta peptides.
- Anti-inflammatory Properties: Compounds in this class may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the compound's efficacy in living organisms. Preliminary research suggests:
- Cognitive Enhancement: Animal models treated with similar carbamates have demonstrated improved memory and cognitive function, potentially through neuroprotective mechanisms.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the neuroprotective effects of similar carbamate derivatives. Results indicated a reduction in neuronal cell death and inflammation markers in vitro. |
| Study B (2021) | Examined the effects on cognitive function in scopolamine-induced memory impairment models. The treatment group showed significant improvements compared to controls. |
| Study C (2022) | Focused on the antioxidant capacity of related compounds, demonstrating their ability to scavenge free radicals effectively. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
